molecular formula C26H23NO4 B2770248 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 2243513-97-3

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2770248
CAS No.: 2243513-97-3
M. Wt: 413.473
InChI Key: JCYAXUWYBGDOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid” is similar to the one you’re asking about .


Physical and Chemical Properties Analysis

The compound “N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid” has a melting point of 172.0 176.0 °C .

Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the core structure of the compound , has been widely utilized for the protection of hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine, allowing for selective deprotection in complex organic syntheses, such as the synthesis of oligonucleotides and peptides. This method demonstrates the compound's versatility in synthetic organic chemistry, especially in the preparation of biomolecules (Gioeli & Chattopadhyaya, 1982).

Synthetic Utility in Organic Chemistry

A derivative, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, exemplifies the compound's synthetic utility. It was prepared in high yield from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), showcasing the compound's role in synthesizing heterocyclic compounds with potential biological activities (Le & Goodnow, 2004).

Structural Studies and Material Science

9-Oxo-9H-fluorene-1-carboxylic acid, a compound structurally related to the query molecule, adopts a planar conformation with internal hydrogen bonding, highlighting its potential in the design of new materials and in the study of molecular interactions. Such structural insights are crucial for developing advanced materials with specific properties, including electronic and photonic applications (Coté, Lalancette, & Thompson, 1996).

Applications in Peptide Synthesis

The Fmoc group's utility extends into peptide synthesis, where it serves as a protective group for amino acids. This application is fundamental in solid-phase peptide synthesis (SPPS), facilitating the construction of peptides and proteins by preventing unwanted side reactions. The method's versatility has led to the synthesis of biologically active peptides and small proteins, underscoring the compound's significance in bioorganic chemistry and drug development (Fields & Noble, 2009).

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-4,7-10,13-14,23H,5-6,11-12,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYAXUWYBGDOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.